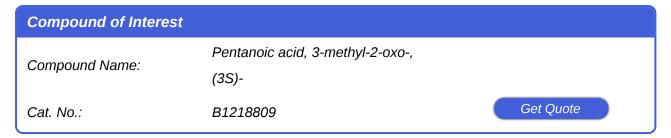




(3S)-3-methyl-2-oxopentanoic acid chemical properties

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An In-Depth Technical Guide to the Chemical Properties of (3S)-3-methyl-2-oxopentanoic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of (3S)-3-methyl-2-oxopentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(3S)-3-methyl-2-oxopentanoic acid, also known as α -keto-isoleucine, is a chiral alpha-keto acid derived from the essential amino acid L-isoleucine.[1][2] It is a key intermediate in the metabolic pathway of branched-chain amino acids.

Nomenclature and Identifiers

- IUPAC Name: (3S)-3-methyl-2-oxopentanoic acid[1]
- Synonyms: (S)-3-Methyl-2-oxopentanoic acid, L-2-Keto-3-methylvalerate, (S)-3-methyl-2-oxovaleric acid, Alpha-Keto-isoleucine[1][3]
- CAS Number: 24809-08-3 ((3S)-enantiomer)[1]; 1460-34-0 (racemic)[4]
- PubChem CID: 439286[1]
- ChEBI ID: CHEBI:35146[2]



Physicochemical Properties

The quantitative physicochemical properties of 3-methyl-2-oxopentanoic acid are summarized in the table below. Data for the specific (3S)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.

Property	Value	Source(s)
Molecular Formula	С6Н10О3	[1]
Molecular Weight	130.14 g/mol	[1]
Physical Description	Solid, powder to crystal, white lumps	[1]
Melting Point	42 °C	[5]
Boiling Point	190.5 ± 9.0 °C at 760 mmHg	[3]
84 °C at 18 mmHg	[5]	
Water Solubility	915.5 mg/mL (as sodium salt)	[1][6]
Predicted: 9.86 g/L	[6]	
pKa (Strongest Acidic)	Predicted: 3.52	[6]
LogP	Predicted: 1.0 - 1.75	[6]

Biological Role and Metabolic Pathway

(3S)-3-methyl-2-oxopentanoic acid is the direct alpha-keto acid analog of L-isoleucine. It is formed through a transamination reaction catalyzed by branched-chain aminotransferases (BCAT).[2][7] Subsequently, it is oxidatively decarboxylated by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC).[2][7]

A deficiency in the BCKDC enzyme complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, valine) and their respective alpha-keto acids in the blood and urine.[7][8] This accumulation is characteristic of the autosomal recessive metabolic disorder known as Maple Syrup Urine Disease (MSUD).[7][8] The buildup of these metabolites,

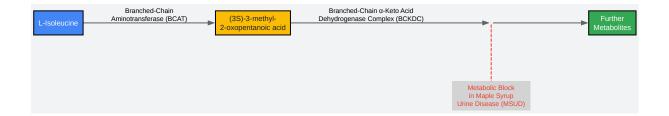


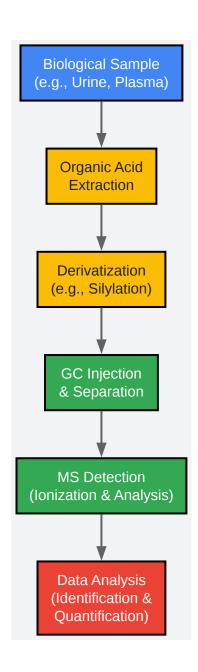
including 3-methyl-2-oxopentanoic acid, acts as a neurotoxin, causing progressive neurological damage if untreated.[8]

Isoleucine Degradation Pathway

The following diagram illustrates the initial steps of the L-isoleucine degradation pathway, highlighting the position of (3S)-3-methyl-2-oxopentanoic acid and the metabolic block in MSUD.







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